Cas no 2010218-46-7 (1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol)

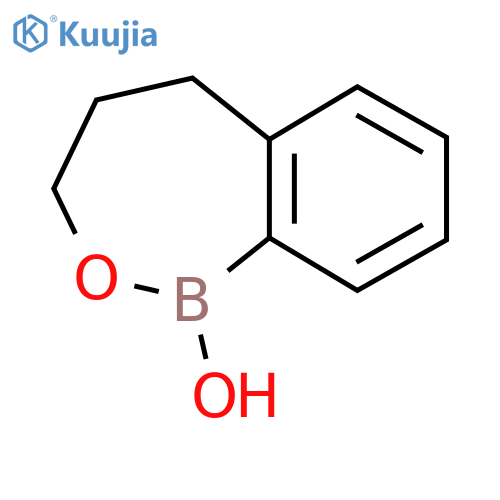

2010218-46-7 structure

商品名:1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol

CAS番号:2010218-46-7

MF:C9H11BO2

メガワット:161.993442773819

MDL:MFCD34550694

CID:5463672

PubChem ID:123449877

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol 化学的及び物理的性質

名前と識別子

-

- 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol

- Z4918189532

- 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol

-

- MDL: MFCD34550694

- インチ: 1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2

- InChIKey: VQRAIMCRRQHKIV-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC=CC=2CCC1)O

計算された属性

- せいみつぶんしりょう: 162.0852098 g/mol

- どういたいしつりょう: 162.0852098 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- ぶんしりょう: 162.00

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27739256-1.0g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95.0% | 1.0g |

$614.0 | 2025-03-19 | |

| Enamine | EN300-27739256-5.0g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95.0% | 5.0g |

$1779.0 | 2025-03-19 | |

| Enamine | EN300-27739256-0.25g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95.0% | 0.25g |

$289.0 | 2025-03-19 | |

| Enamine | EN300-27739256-10g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 10g |

$2638.0 | 2023-09-10 | |

| 1PlusChem | 1P0281NS-500mg |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 500mg |

$656.00 | 2023-12-19 | |

| Aaron | AR0281W4-2.5g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 2.5g |

$1678.00 | 2025-02-15 | |

| Aaron | AR0281W4-10g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 10g |

$3653.00 | 2023-12-15 | |

| Aaron | AR0281W4-100mg |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 100mg |

$303.00 | 2025-02-15 | |

| Aaron | AR0281W4-250mg |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 250mg |

$423.00 | 2025-02-15 | |

| 1PlusChem | 1P0281NS-2.5g |

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol |

2010218-46-7 | 95% | 2.5g |

$1548.00 | 2023-12-19 |

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

2010218-46-7 (1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量